molecular formula C14H13NO4 B1419362 Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate CAS No. 1105191-54-5

Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate

Cat. No. B1419362
M. Wt: 259.26 g/mol
InChI Key: XIQPZYSQWFSWFN-UHFFFAOYSA-N
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Description

“Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 1105191-54-5 . It has a molecular weight of 259.26 .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-isoxazolecarboxylate” and its InChI Code is "1S/C14H13NO4/c1-8-5-10-6-9 (3-4-12 (10)18-8)13-7-11 (15-19-13)14 (16)17-2/h3-4,6-8H,5H2,1-2H3" .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 259.26 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Pyrazoles and Oxadiazoles : Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate serves as a starting point for synthesizing novel derivatives of pyrazole-3-carboxylate and 1,3,4-oxadiazoles. These compounds exhibit antimicrobial activities against various bacteria and fungi, highlighting their potential in pharmaceutical applications (Siddiqui et al., 2013).

  • Antimicrobial and Anti-inflammatory Properties : The synthesis of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from 3,5-dimethyl-4-nitroisoxazole has led to compounds that show significant antimicrobial, anti-inflammatory, and analgesic activities. This underlines the role of these derivatives in the development of new therapeutic agents (Rajanarendar et al., 2013).

  • Antibacterial Activity : A series of 2-Azetidinone derivatives, which include the benzofuran moiety, have been synthesized and demonstrated in vitro antibacterial activity against pathogenic bacteria. This indicates their potential use in developing new antibacterial drugs (Idrees et al., 2020).

Chemical Synthesis and Structural Analysis

  • Chemical Structure Analysis : The crystal and molecular structure of compounds related to Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate, such as isocarboxazid, has been analyzed using X-ray diffraction and IR analysis. These studies are crucial for understanding the structural and chemical properties of these compounds (İde et al., 1996).

  • Synthesis of Functionalized Isoxazoles : Research has been conducted on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a scaffold for the synthesis of highly functionalized isoxazoles. This is significant in the context of organic synthesis and the development of novel compounds (Ruano et al., 2005).

Biological and Pharmacological Research

  • Anticholinesterase Activity : Novel anticholinesterases based on the molecular skeletons of furobenzofuran have shown potent inhibition of either acetyl- or butyrylcholinesterase. This suggests their potential use in the treatment of diseases like Alzheimer's (Luo et al., 2005).

  • Antibacterial and Antitubercular Activity : Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives have demonstrated antibacterial and antitubercular activities, indicating their potential in combating bacterial infections and tuberculosis (Bodke et al., 2017).

Future Directions

While specific future directions for this compound are not mentioned in the search results, benzofuran derivatives have been found to exhibit various biological activities, including antimicrobial properties . This suggests that they could be further explored for potential applications in medical research .

properties

IUPAC Name

methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-5-10-6-9(3-4-12(10)18-8)13-7-11(15-19-13)14(16)17-2/h3-4,6-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQPZYSQWFSWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate
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Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate
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Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate
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Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate
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Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate
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Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate

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